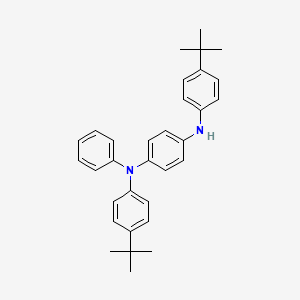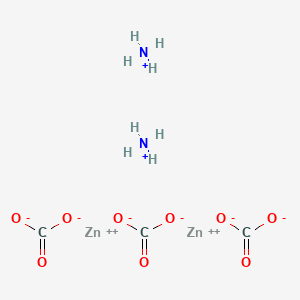![molecular formula C18H15N5O B12527876 2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)
2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one is a heterocyclic compound that features a unique triazepinoquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-methyl-7-phenylquinoline with hydrazine derivatives under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazepinoquinoline derivatives.
Substitution: Formation of substituted triazepinoquinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-5-methyl-7-phenylquinoline: A precursor in the synthesis of the target compound.
Triazepinoquinoline derivatives: Compounds with similar triazepinoquinoline structures but different substituents.
Uniqueness
2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one is unique due to its specific triazepinoquinoline structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H15N5O |
|---|---|
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one |
InChI |
InChI=1S/C18H15N5O/c1-11-15-16(20-18(19)22-21-11)13-9-5-6-10-14(13)23(17(15)24)12-7-3-2-4-8-12/h2-10H,1H3,(H3,19,20,22) |
InChI-Schlüssel |
KOPFFUKYLDCKQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=NC2=C1C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12527809.png)
![3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B12527821.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12527822.png)
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B12527826.png)
![5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12527830.png)
![2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B12527835.png)

![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)


